molecular formula C8H8Cl2 B1587315 2-(4-Chlorophenyl)ethyl chloride CAS No. 32327-70-1

2-(4-Chlorophenyl)ethyl chloride

Cat. No. B1587315
CAS RN: 32327-70-1
M. Wt: 175.05 g/mol
InChI Key: KMXUKZCMNKLUTF-UHFFFAOYSA-N
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Patent
US08952197B2

Procedure details

A 10-liter jacketed reactor equipped with an overhead stirrer, a thermocouple, an addition funnel, and a dry ice/acetone condenser was charged with 2-(4-chlorophenyl)ethanol (2005 g, 12.8 mol) and swept with nitrogen. DMF (49.6 mL, 640 mmol) was charged to the reactor and the reactor contents were heated to 60° C. Thionyl chloride (1607.3 g) was added at a rate sufficient to maintain the temperature at >49° C. and <70° C. On completion of the addition, the reaction was held at 52.6° C. (jacket temperature). It was then cooled to 20° C. and allowed to stir at room temperature overnight. The reaction mixture was concentrated at 22 torr and 60° C. (water bath) for 1.5 h, to leave 1-chloro-4-(2-chloroethyl)benzene (2256 g).
Quantity
2005 g
Type
reactant
Reaction Step One
Quantity
1607.3 g
Type
reactant
Reaction Step Two
Name
Quantity
49.6 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9]O)=[CH:4][CH:3]=1.S(Cl)([Cl:13])=O>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][Cl:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2005 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCO
Step Two
Name
Quantity
1607.3 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
49.6 mL
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at >49° C.
CUSTOM
Type
CUSTOM
Details
<70° C
ADDITION
Type
ADDITION
Details
On completion of the addition
CUSTOM
Type
CUSTOM
Details
was held at 52.6° C.
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated at 22 torr and 60° C. (water bath) for 1.5 h
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 2256 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.